molecular formula C17H22N2O2 B14948897 5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate

5-[2-(Pyridin-3-yl)piperidin-1-yl]pent-3-yn-1-yl acetate

Cat. No.: B14948897
M. Wt: 286.37 g/mol
InChI Key: SDVHQAJDMWWMRQ-UHFFFAOYSA-N
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Description

5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE is a complex organic compound that features a piperidine ring substituted with a pyridyl group and a pentynyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or rhodium complexes, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-piperidine oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE involves its interaction with specific molecular targets. The pyridyl group can interact with various receptors or enzymes, modulating their activity. The piperidine ring provides structural stability, while the pentynyl acetate moiety can participate in further chemical reactions, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[2-(3-PYRIDYL)PIPERIDINO]-3-PENTYNYL ACETATE apart is the combination of the piperidine ring, pyridyl group, and pentynyl acetate moiety in a single molecule.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

5-(2-pyridin-3-ylpiperidin-1-yl)pent-3-ynyl acetate

InChI

InChI=1S/C17H22N2O2/c1-15(20)21-13-6-2-4-11-19-12-5-3-9-17(19)16-8-7-10-18-14-16/h7-8,10,14,17H,3,5-6,9,11-13H2,1H3

InChI Key

SDVHQAJDMWWMRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC#CCN1CCCCC1C2=CN=CC=C2

Origin of Product

United States

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